molecular formula C17H14ClNO3 B14875951 3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide

3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide

Cat. No.: B14875951
M. Wt: 315.7 g/mol
InChI Key: CRWHAWNMCHVQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is a chemical compound that features a benzo[d][1,3]dioxole ring and a 4-chlorobenzyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.

    Chloromethylation: The benzo[d][1,3]dioxole ring is then chloromethylated using formaldehyde and hydrochloric acid.

    Acrylamide Formation: The chloromethylated product is reacted with acryloyl chloride to form the acrylamide moiety.

    N-Alkylation: Finally, the acrylamide is N-alkylated with 4-chlorobenzylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole ring can interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues such as cysteine. This dual interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is unique due to the presence of both the benzo[d][1,3]dioxole ring and the 4-chlorobenzyl group attached to an acrylamide moiety. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C17H14ClNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2,(H,19,20)

InChI Key

CRWHAWNMCHVQSU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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